

An In-depth Technical Guide to 3-Hydroxyacetophenone: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Hydroxyacetophenone**

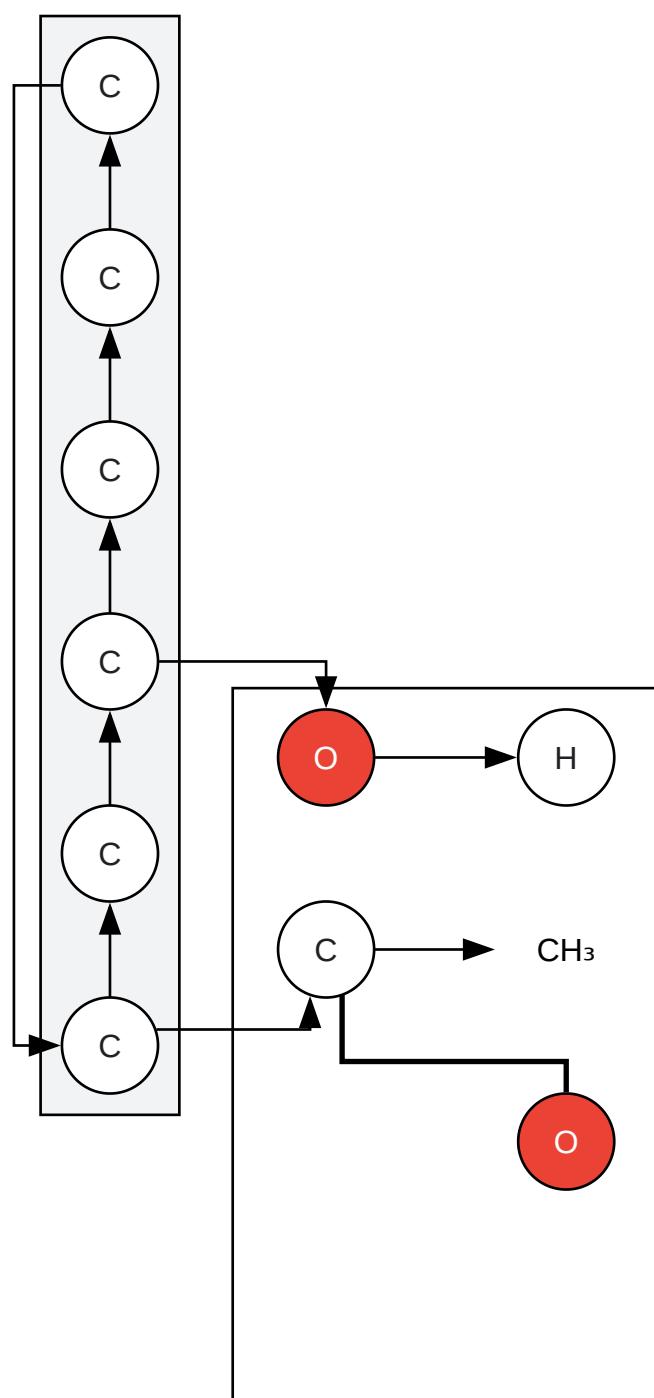
Cat. No.: **B363920**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyacetophenone (m-hydroxyacetophenone) is an aromatic ketone that serves as a pivotal intermediate in the synthesis of various pharmaceuticals and fine chemicals.[\[1\]](#)[\[2\]](#) This technical guide provides a comprehensive overview of its chemical and physical properties, detailed structural information, experimental protocols for its synthesis and analysis, and insights into its role in drug development. The document is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.


Chemical and Physical Properties

3-Hydroxyacetophenone is a white to beige-brown crystalline powder at room temperature.[\[2\]](#) [\[3\]](#) Its key chemical and physical properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
IUPAC Name	1-(3-hydroxyphenyl)ethanone	[4]
Synonyms	3-Acetylphenol, m- Hydroxyacetophenone, 3'- Hydroxyacetophenone	[4]
CAS Number	121-71-1	[4]
Molecular Formula	C ₈ H ₈ O ₂	[4]
Molecular Weight	136.15 g/mol	[4]
Melting Point	96 °C	[4]
Boiling Point	296 °C	[4]
Density	1.099 g/cm ³	[4]
Appearance	White to light yellow or light orange crystalline powder	[5]
Solubility	Soluble in alcohol; Insoluble in water	[6]
pKa	9.19 (at 25 °C)	[6]

Chemical Structure

3-Hydroxyacetophenone possesses a simple yet versatile chemical structure, featuring a benzene ring substituted with a hydroxyl (-OH) group and an acetyl (-COCH₃) group at the meta position relative to each other. This arrangement of functional groups is key to its reactivity and utility as a precursor in organic synthesis.

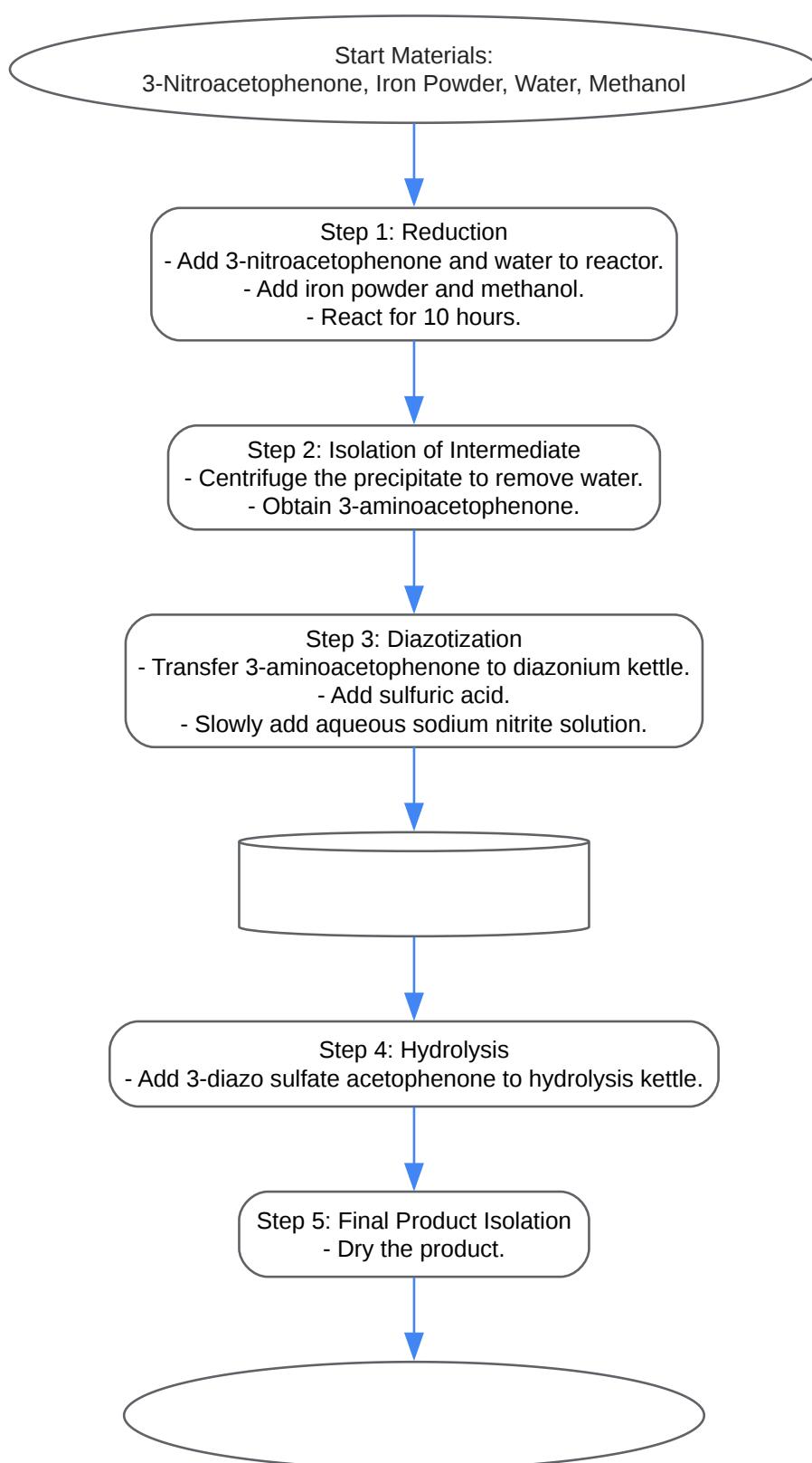

[Click to download full resolution via product page](#)

Figure 1: Chemical Structure of **3-Hydroxyacetophenone**

Experimental Protocols

Synthesis of 3-Hydroxyacetophenone from 3-Nitroacetophenone

A common and high-yield method for synthesizing **3-hydroxyacetophenone** involves the reduction of 3-nitroacetophenone to 3-aminoacetophenone, followed by diazotization and hydrolysis.^{[7][8]}

[Click to download full resolution via product page](#)

Figure 2: Workflow for the Synthesis of 3-Hydroxyacetophenone

Methodology:

- Reduction of 3-Nitroacetophenone:
 - Into a reaction vessel, add 38 weight portions of 3-nitroacetophenone and 37 weight portions of water.[\[7\]](#)
 - Introduce iron powder to the mixture and allow the reaction to proceed for 10 hours. The addition of a small amount of methanol can accelerate the reaction.[\[8\]](#)
 - Following the reaction, add methanol with stirring.[\[7\]](#)
 - Centrifuge the resulting precipitate to remove water and isolate the crude 3-aminoacetophenone.[\[7\]](#)
- Diazotization and Hydrolysis:
 - Transfer the obtained 3-aminoacetophenone into a diazonium kettle.[\[7\]](#)
 - Add sulfuric acid to the kettle.[\[7\]](#)
 - Slowly add a sodium nitrite aqueous solution to the mixture to form 3-diazo sulfate acetophenone.[\[7\]](#)
 - Introduce the 3-diazo sulfate acetophenone into a hydrolysis kettle.[\[7\]](#)
 - After hydrolysis, the final product is obtained by drying.[\[7\]](#) This method is reported to have a total yield exceeding 92%.[\[8\]](#)

Analytical Methods

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of **3-hydroxyacetophenone** by analyzing the chemical environment of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

- Sample Preparation: Dissolve a small amount of the **3-hydroxyacetophenone** sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl

sulfoxide (DMSO-d₆), in an NMR tube.

- Instrumentation: A typical ¹H NMR spectrum can be recorded on a 400 MHz or 500 MHz spectrometer.[9][10]
- ¹H NMR Data (400 MHz, CDCl₃): δ (ppm) 7.49 – 7.46 (m, 2H), 7.32 – 7.28 (m, 1H), 7.10 – 7.07 (m, 1H), 2.58 (s, 3H).[9]
- ¹³C NMR Data (100.5 MHz, CDCl₃): δ (ppm) 199.3, 156.7, 138.4, 129.9, 120.9, 120.8, 114.8, 26.8.[9]

3.2.2. Infrared (IR) Spectroscopy

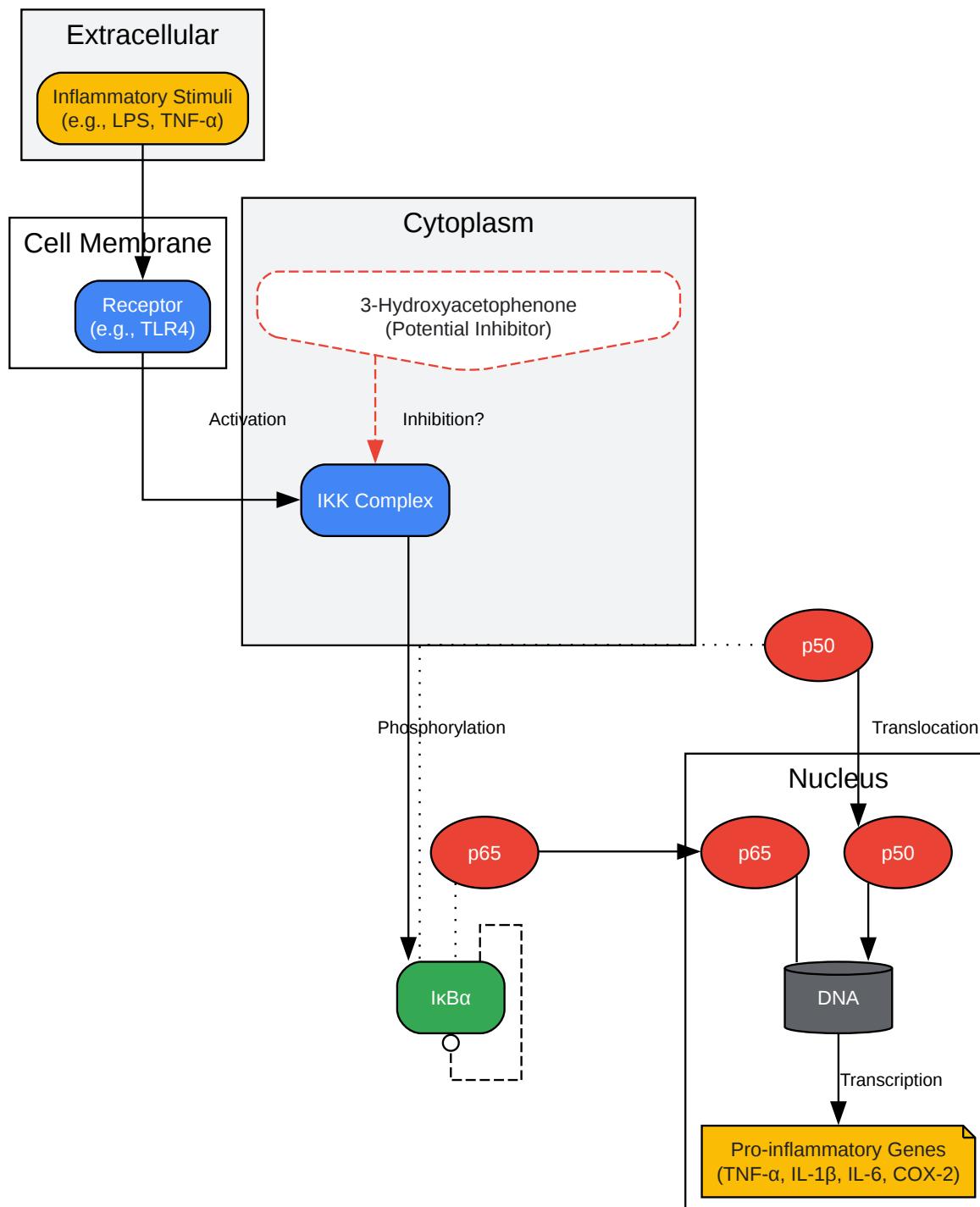
IR spectroscopy is employed to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

- Sample Preparation: For a solid sample, one common technique is to prepare a Nujol mull. A small amount of the compound is ground into a fine powder and mixed with a few drops of Nujol (a mineral oil) to form a paste.[11] This paste is then placed between two potassium bromide (KBr) discs.[11] Alternatively, a KBr disc can be prepared by mixing the sample with KBr powder and pressing it into a pellet.[6]
- Instrumentation: An FTIR spectrometer is used to record the spectrum.[5]
- Characteristic Absorptions: The IR spectrum of **3-hydroxyacetophenone** shows a broad absorption band corresponding to the O-H stretching vibration and a sharp, strong absorption band for the C=O stretching vibration of the ketone.[12]

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a mixture. For **3-hydroxyacetophenone**, it can be used to assess purity and confirm its molecular weight.

- Sample Preparation: Dissolve the sample in a volatile organic solvent, such as dichloromethane or methanol.
- Instrumentation: A gas chromatograph coupled with a mass spectrometer. A common column for this type of analysis could be a 1701 column.[13]


- Methodology: The dissolved sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, and the mass-to-charge ratio of the resulting fragments is measured to produce a mass spectrum, which can confirm the molecular weight of 136.15 g/mol .[\[4\]](#)[\[5\]](#)

Applications in Drug Development and Biological Activity

3-Hydroxyacetophenone is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs).[\[1\]](#)

- Phenylephrine Synthesis: It serves as a key intermediate in the production of Phenylephrine, a common decongestant.[\[1\]](#)
- Rivastigmine Synthesis: The compound is also utilized in the synthesis of Rivastigmine, a medication used to treat dementia associated with Alzheimer's and Parkinson's diseases.[\[14\]](#)
- Chalcone and Flavonoid Synthesis: It is used in the preparation of chalcones and flavonoids that have been investigated for their potential as anti-tuberculosis and antileishmanial agents.[\[15\]](#)

Beyond its role as a synthetic intermediate, **3-hydroxyacetophenone** and related compounds have shown potential biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[\[2\]](#)[\[16\]](#) While detailed signaling pathway studies on **3-hydroxyacetophenone** are still emerging, research on the closely related p-hydroxyacetophenone has shown that it can suppress inflammation by inhibiting the NF-κB signaling pathway.[\[17\]](#) This pathway is a critical regulator of inflammatory responses.

[Click to download full resolution via product page](#)

Figure 3: Postulated Inhibitory Effect on the NF-κB Signaling Pathway

Safety and Handling

3-Hydroxyacetophenone is classified as a skin and eye irritant.[\[6\]](#) It may also cause respiratory irritation.[\[6\]](#) Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a cool, dry place in a tightly sealed container.[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-hydroxyacetophenone synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 2. Various Applications Of 3-Hydroxyacetophenone [cefacilinasbiotics.co.in]
- 3. Page loading... [guidechem.com]
- 4. 3-Hydroxyacetophenone - Wikipedia [en.wikipedia.org]
- 5. 3-Hydroxyacetophenone | C8H8O2 | CID 8487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Synthesis methods of 3'-hydroxyacetophenone_Chemicalbook [chemicalbook.com]
- 8. CN102249884B - Preparation technology of high purity 3-hydroxyacetophenone - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. 3-Hydroxy Acetophenone - Chromatography Forum [chromforum.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. P-Hydroxyacetophenone Ameliorates Alcohol-Induced Steatosis and Oxidative Stress via the NF-κB Signaling Pathway in Zebrafish and Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Hydroxyacetophenone: Chemical Properties, Structure, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b363920#3-hydroxyacetophenone-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com